molecular formula C14H10ClFO3 B2607023 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773869-10-6

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2607023
CAS No.: 773869-10-6
M. Wt: 280.68
InChI Key: DWHCHNBZFKMVGV-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 g/mol . It is a fluorinated and chlorinated benzoic acid derivative, often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid attacks the benzyl chloride, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives of the benzoic acid.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCHNBZFKMVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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